molecular formula C34H52O2 B1247442 durissimol B

durissimol B

Katalognummer: B1247442
Molekulargewicht: 492.8 g/mol
InChI-Schlüssel: WAHSICHAYKKWOI-NHQGMKOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Durissimol B is a bioactive polyacetylene alcohol isolated from the marine sponge Petrosia durissima, collected off the coast of Taiwan . Structurally, it belongs to a class of 2,4-diyn-1-ol derivatives, characterized by a linear C16-C33 carbon chain with conjugated triple bonds and hydroxyl groups at specific positions . Durissimol B has demonstrated potent cytotoxicity against human gastric cancer (NUGC) cells, with its mechanism linked to apoptosis induction via mitochondrial disruption . Its stereochemical configuration and diyne moiety are critical for bioactivity, as seen in related compounds from the Petrosia genus .

Eigenschaften

Molekularformel

C34H52O2

Molekulargewicht

492.8 g/mol

IUPAC-Name

(E)-tetratriacont-30-en-2,4,16,33-tetrayne-1,32-diol

InChI

InChI=1S/C34H52O2/c1-2-34(36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35/h1,30,32,34-36H,5-24,26,28,33H2/b32-30+

InChI-Schlüssel

WAHSICHAYKKWOI-NHQGMKOOSA-N

Isomerische SMILES

C#CC(/C=C/CCCCCCCCCCCCC#CCCCCCCCCCCC#CC#CCO)O

Kanonische SMILES

C#CC(C=CCCCCCCCCCCCCC#CCCCCCCCCCCC#CC#CCO)O

Synonyme

durissimol B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues in the Petrosia Genus

Strongylodiols A & B (113, 114)

  • Source : Petrosia strongylata (Okinawa).
  • Structure : Linear 1,5-diene-3-yne triols with (6R) stereochemistry.
  • Bioactivity : Moderate cytotoxicity against HeLa and K562 cells (IC₅₀ = 11.3–18.1 µM) .
  • Key Difference : Lower potency compared to Durissimol B, attributed to the absence of a 2,4-diyn-1-ol fragment .

Pellynols A, B, J (115–117) Source: Okinawan Petrosia spp. Structure: 2,4-Diyn-1,6,7,8-tetraols with stereoisomerism at C-4. Bioactivity: Exceptional cytotoxicity (IC₅₀ = 0.5–0.6 µM) against HeLa/K562 cells . Key Similarity: Shared 2,4-diyn-1-ol core with Durissimol B, but enhanced activity due to additional hydroxyl groups .

Pellisols (118–122)

  • Source : Petrosia strongylata.
  • Structure : Tetraols with a rare 2,4-diyn-1,6,7,8-tetraol motif.
  • Bioactivity : Induce neuroprotective differentiation in PC12 cells, unlike Durissimol B’s cytotoxic focus .

Analogues in Other Sponge Genera

Callyspongiols A–C

  • Source : Callyspongia truncata (Japan).
  • Structure : Polyacetylenes with (3R)-configured 1,4-pentadiyn-3-ol cores.
  • Bioactivity : Anti-fouling properties, distinct from Durissimol B’s anticancer role .

Duryne (37)

  • Source : Reniera fulva and Petrosia durissima.
  • Structure : Linear C16 diyne with terminal hydroxyl groups.
  • Bioactivity : Cytotoxic against NUGC cells, comparable to Durissimol B .

Comparative Data Table

Compound Source Structural Features Bioactivity IC₅₀ (µM) Reference
Durissimol B Petrosia durissima C16–C33 2,4-diyn-1-ol Cytotoxicity (NUGC) Not reported
Strongylodiols A/B Petrosia strongylata 1,5-Diene-3-yne triols Cytotoxicity (HeLa/K562) 11.3–18.1
Pellynols A/B/J Okinawan Petrosia spp. 2,4-Diyn-1,6,7,8-tetraols Cytotoxicity (HeLa/K562) 0.5–0.6
Duryne Petrosia durissima Linear C16 diyne Cytotoxicity (NUGC) Not reported
Callyspongiols A–C Callyspongia truncata 1,4-Pentadiyn-3-ol (3R configuration) Anti-fouling, MMP-1 inhibition N/A

Mechanistic and Stereochemical Insights

  • Stereochemistry: Durissimol B’s bioactivity depends on the spatial arrangement of its diyne and hydroxyl groups, a feature shared with pellynols but absent in stereochemically simpler strongylodiols .
  • Biosynthetic Pathways : Unlike Callyspongia polyacetylenes, which derive from mixed-function oxidases, Petrosia metabolites like Durissimol B arise via Δ1-desaturase-mediated pathways, explaining structural divergence .

Q & A

Basic: What experimental methods are recommended for isolating and purifying durissimol B from its natural source?

Answer: Durissimol B is typically isolated from marine sponges (e.g., S. durissima) using a combination of solvent extraction, column chromatography, and HPLC. Key steps include:

  • Solvent extraction : Use methanol or dichloromethane to extract crude compounds from biomass .
  • Fractionation : Employ silica gel or Sephadex LH-20 column chromatography to separate polar and non-polar fractions .
  • Final purification : Apply reverse-phase HPLC with UV detection (e.g., λ = 220–280 nm) to isolate durissimol B. Validate purity via TLC and NMR .

Basic: What spectroscopic techniques are essential for structural elucidation of durissimol B?

Answer: Structural characterization requires:

  • NMR spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to resolve the 2,4-diyn-1-ol moiety and branching patterns .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular formula (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup> ions) .
  • Comparative analysis : Cross-reference with spectral data of analogs like durissimol A and reneirin-2 to identify functional groups .

Advanced: How can researchers investigate the biosynthetic pathways of durissimol B?

Answer: Proposed strategies include:

  • Isotopic labeling : Administer <sup>13</sup>C-acetate or <sup>2</sup>H-glucose to trace polyacetylene chain elongation .
  • Genomic mining : Screen S. durissima for polyketide synthase (PKS) or fatty acid desaturase genes linked to 2,4-diyn-1-ol biosynthesis .
  • Enzymatic assays : Test candidate enzymes in vitro to confirm catalytic activity toward intermediate substrates.

Advanced: What in vitro models are suitable for studying durissimol B’s antitumor mechanisms against gastric cancer?

Answer: Prioritize the following:

  • Cell viability assays : Use NUGC-3 or MKN-45 gastric cancer cell lines with MTT or resazurin-based protocols .
  • Apoptosis markers : Measure caspase-3/7 activation and Annexin V staining via flow cytometry.
  • Molecular targets : Perform RNA-seq or proteomics to identify dysregulated pathways (e.g., MAPK/ERK) and validate via siRNA knockdown .

Advanced: How should researchers address contradictions in reported bioactivity data for durissimol B?

Answer: Contradictions (e.g., varying IC50 values) may arise from:

  • Purity issues : Re-test compounds using ≥95% pure samples (HPLC-validated) .
  • Assay variability : Standardize protocols (e.g., incubation time, serum concentration) across labs .
  • Cell line heterogeneity : Compare results across multiple gastric cancer models (e.g., NUGC vs. AGS).

Advanced: What experimental designs optimize structure-activity relationship (SAR) studies for durissimol B analogs?

Answer: Apply the FINER framework :

  • Feasible : Synthesize analogs with modifications to the diyne or hydroxyl groups .
  • Novel : Test hybrid molecules combining durissimol B’s core with known pharmacophores (e.g., quinones).
  • Relevant : Prioritize analogs with enhanced solubility or stability in physiological buffers .

Basic: How can researchers ensure reproducibility in durissimol B isolation protocols?

Answer: Follow open-science principles :

  • Detailed documentation : Publish full chromatographic conditions (e.g., solvent gradients, column specifications) .
  • Reference standards : Co-analyze samples with authenticated durissimol B (e.g., from natural product repositories).
  • Data sharing : Deposit raw NMR and MS spectra in public repositories (e.g., Zenodo) .

Advanced: What strategies validate durissimol B’s synergistic effects with other antitumor agents?

Answer: Use combination index (CI) analysis :

  • Dose-response matrices : Treat cells with durissimol B and cisplatin/paclitaxel at varying ratios.
  • CI calculation : Apply the Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1) .
  • Mechanistic validation : Assess DNA damage (γH2AX foci) or autophagy (LC3-II levels) in combination-treated cells.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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